molecular formula C13H16O4 B1628401 Ethyl 4-(4-formylphenoxy)butanoate CAS No. 92991-64-5

Ethyl 4-(4-formylphenoxy)butanoate

Cat. No. B1628401
Key on ui cas rn: 92991-64-5
M. Wt: 236.26 g/mol
InChI Key: QELMYVTXAHKHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04713486

Procedure details

A solution of 4-hydroxybenzaldehyde (15.0 g, 0.122 mole) in butanone (200 ml) was treated with anhydrous potassium carbonate (18.55 g, 0.134 mole), and the mixture stirred at room temperature for 20 mins. Ethyl 4-bromobutanoate, (24.0 g, 0.122 mole), dissolved in butanone (10 ml), was added dropwise to the stirred mixture over a period of 1 h. The reaction was stirred and refluxed for 6 h, then cooled and partitioned between water and butanone. The organic phase was separated, washed with dilute sodium hydroxide, water, brine and dried, (MgSO4). Evaporation of the solvent in vacuo gave a red oil, which was distilled at 0.05 mm/Hg to yield 19.31 g (67%) of a colourless oil, bp 152°-6° C. υmax (film) 1730, 1685, 1600, 1580, 1508 cm-1 δ (CDCl3) 1.25 (3H, t, J 7 Hz, ester CH3) 2.18 (2H, bt, J6 Hz, OCH2CH2), 2.49 (2H, bt, J6 Hz, CH2CO2), 4.09 (2H, t, J6 Hz, OCH2), 4.11 (2H, q, J7 Hz, ester CH2), 7.38 (4H, ABq, Δυ75 Hz, J9 Hz, C6H4), 9.90 (1H, s, CHO)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CC(=O)CC>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:3][CH:4]=1)=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
18.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the stirred mixture over a period of 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and butanone
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with dilute sodium hydroxide, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a red oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 0.05 mm/Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C1=CC=C(OCCCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.31 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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